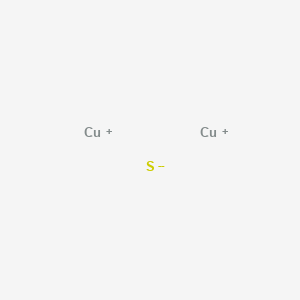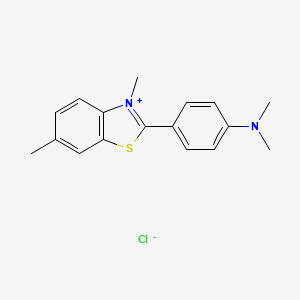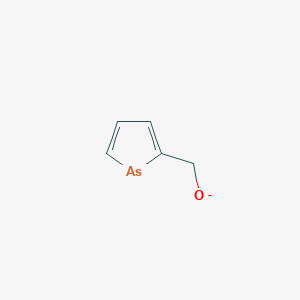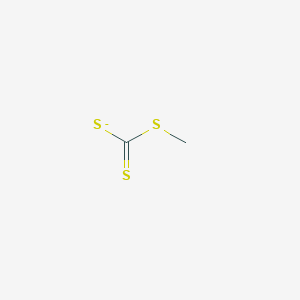
Cuprasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(I) sulfide is a copper sulfide in which the metal is in the +1 oxidation state.
Applications De Recherche Scientifique
Pesticide Monitoring and Environmental Impact
Cuprasulfide, also known as copper(II) sulfide, has been a subject of interest in environmental studies, particularly in monitoring and analyzing the impact of pesticides on the environment. For instance, Tuduri et al. (2006) reviewed the presence of currently used pesticides (CUPs) in Canadian air and precipitation, discussing the atmospheric levels of different pesticide classes, including compounds related to cuprasulfide, and their regional variations over time. This research highlights the importance of monitoring and understanding the environmental impact of such substances (Tuduri et al., 2006).
Mineral Processing and Metallurgy
The field of mineral processing and metallurgy has explored the application of cuprasulfide in processes such as the treatment of copper-gold ores. Research by Molleman and Dreisinger (2002) investigated the use of ammonium thiosulfate for the treatment of copper-gold ores, examining how cupric ions in solution impact the extraction of gold. This study provides valuable insights into the role of cuprasulfide-related compounds in enhancing the efficiency of mineral extraction processes (Molleman & Dreisinger, 2002).
Atmospheric Contamination Studies
Research on atmospheric contamination, especially in pristine areas like Brazilian mountains, has included the study of cuprasulfide-related compounds. Guida et al. (2018) focused on the dynamics of pesticides in the atmosphere, including those related to cuprasulfide, to assess their impact on the environment and human health. This study underscores the importance of understanding the atmospheric behavior of these contaminants (Guida et al., 2018).
Leaching Processes
The use of cuprasulfide in leaching processes, particularly in the extraction of silver and gold from ores, has been an area of significant research. Deutsch and Dreisinger (2013) investigated the copper-ammonia catalyzed thiosulfate leaching of silver sulfide, demonstrating how cuprasulfide plays a role in these complex chemical reactions. This research contributes to the understanding of alternative leaching methods in metallurgy (Deutsch & Dreisinger, 2013).
Propriétés
Numéro CAS |
1308-78-7 |
|---|---|
Nom du produit |
Cuprasulfide |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
0 |
Nom IUPAC |
copper(1+);sulfide |
InChI |
InChI=1S/2Cu.S/q2*+1;-2 |
SMILES |
[S-2].[Cu+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1170540.png)
